molecular formula C15H28N2O4 B6607887 ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate CAS No. 1262410-14-9

ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate

Cat. No.: B6607887
CAS No.: 1262410-14-9
M. Wt: 300.39 g/mol
InChI Key: BSJGJJSOTCXDEV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate is a complex organic molecule that holds significance in various fields of research and industry. This compound features a cyclohexyl ring with an amino group and a tert-butoxycarbonyl-protected amine, linked to an acetate ester. Its unique structure allows it to participate in a range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials and Initial Steps: : The synthesis begins with the selection of appropriate starting materials, which typically includes cyclohexyl derivatives and protected amino acids.

  • Formation of the Cyclohexyl Ring: : A crucial step involves the construction of the cyclohexyl ring structure, often through cyclization reactions.

  • Protection of Amino Groups: : Protecting the amino group with a tert-butoxycarbonyl (Boc) group is essential to prevent unwanted reactions during synthesis.

  • Coupling Reactions: : The acetate ester linkage is introduced using coupling reagents and conditions conducive to ester formation.

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is vital to ensure high yield and purity. This may involve:

  • Efficient Catalysis: : Employing specific catalysts to accelerate reactions and improve efficiency.

  • Process Optimization: : Fine-tuning temperature, pressure, and solvent conditions to maximize output.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions, especially at the amino group, leading to the formation of oxime or nitroso derivatives.

  • Reduction: : The reduction of the ester group can yield corresponding alcohols.

  • Substitution: : Amino groups may undergo substitution reactions, introducing various functional groups.

Common Reagents and Conditions:
  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Common choices include lithium aluminum hydride or sodium borohydride.

  • Substitution Reagents: : Nucleophiles like amines, thiols, or halides.

Major Products: Major products formed from these reactions include:

  • Oxime or nitroso compounds from oxidation.

  • Alcohol derivatives from reduction.

  • Various substituted cyclohexyl derivatives from substitution reactions.

Scientific Research Applications

Chemistry:

  • Building Block: : Used as a building block in organic synthesis for creating more complex molecules.

  • Intermediate: : Serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

Biology:
  • Enzyme Inhibition Studies: : Investigated for its potential as an enzyme inhibitor, impacting biological pathways.

Medicine:
  • Drug Development: : Explored for use in developing drugs targeting specific biochemical pathways.

Industry:
  • Material Science: : Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects through interactions with specific molecular targets. This can involve:

  • Enzyme Binding: : The amino and ester functionalities enable binding to enzyme active sites, potentially inhibiting their activity.

  • Signal Modulation: : Alteration of biochemical signals within cells, affecting pathways related to disease or metabolic processes.

Comparison with Similar Compounds

Similar Compounds:

  • Ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}phenyl)acetate

  • Methyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate

  • Ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate

Uniqueness: The unique combination of a cyclohexyl ring with both amino and tert-butoxycarbonyl groups, linked to an acetate ester, distinguishes it from similar compounds

Properties

IUPAC Name

ethyl 2-[4-amino-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-20-12(18)10-15(8-6-11(16)7-9-15)17-13(19)21-14(2,3)4/h11H,5-10,16H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJGJJSOTCXDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC(CC1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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